molecular formula C12H12N2O2S B12047000 (Z)-5-(4-(Ethylthio)benzylidene)imidazolidine-2,4-dione

(Z)-5-(4-(Ethylthio)benzylidene)imidazolidine-2,4-dione

Cat. No.: B12047000
M. Wt: 248.30 g/mol
InChI Key: UWMDBDYLNJITCD-YFHOEESVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-PMH involves the reaction of 4-(ethylthio)benzaldehyde with hydantoin under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst like piperidine. The mixture is refluxed for several hours, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of S-PMH follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

S-PMH undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

S-PMH exerts its effects by enhancing tight and adherens junctions, thereby augmenting cell-cell adhesion. It abolishes the destabilizing actions of calcitonin on these complexes. Calcitonin and its receptor are expressed in prostate cell cancers and play a pivotal role in metastasis and tumorigenesis. S-PMH blocks calcitonin-stimulated alphavbeta3 activity, a key factor in bone metastasis .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-5-(4-(methylthio)benzylidene)-hydantoin
  • (Z)-5-(4-(propylthio)benzylidene)-hydantoin
  • (Z)-5-(4-(butylthio)benzylidene)-hydantoin

Uniqueness

S-PMH is unique due to its specific ethylthio substitution, which imparts distinct chemical and biological properties. This substitution enhances its ability to augment cell-cell adhesion and its potential therapeutic effects in cancer research .

Properties

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

(5Z)-5-[(4-ethylsulfanylphenyl)methylidene]imidazolidine-2,4-dione

InChI

InChI=1S/C12H12N2O2S/c1-2-17-9-5-3-8(4-6-9)7-10-11(15)14-12(16)13-10/h3-7H,2H2,1H3,(H2,13,14,15,16)/b10-7-

InChI Key

UWMDBDYLNJITCD-YFHOEESVSA-N

Isomeric SMILES

CCSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=O)N2

Canonical SMILES

CCSC1=CC=C(C=C1)C=C2C(=O)NC(=O)N2

Origin of Product

United States

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